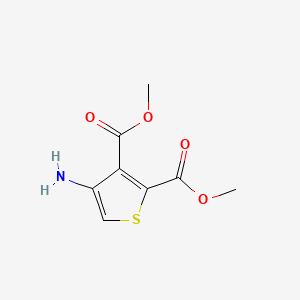
4-Fluoro-3-methylbenzyl bromide
Descripción general
Descripción
4-Fluoro-3-methylbenzyl bromide (FMB) is a halogenated organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals. FMB is a colorless liquid that is soluble in most organic solvents. It has a melting point of -20 °C and a boiling point of 65 °C. FMB is an important intermediate in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. The synthesis of FMB is relatively simple and can be accomplished using a variety of methods.
Aplicaciones Científicas De Investigación
Tandem SN2-SNAr Reactions
4-Fluoro-3-methylbenzyl bromide is utilized in chemical synthesis, particularly in creating highly functionalized 4H-1-benzopyrans. This is achieved through tandem SN2-SNAr reaction sequences with active methylene compounds, yielding products with significant functional variety (Bunce et al., 2008).
Radiotracer Synthesis for PET
In the field of nuclear medicine, derivatives of this compound are synthesized for use as intermediates in creating fluorinated α-amino acids. These compounds are significant in positron emission tomography (PET), a medical imaging technique (Zaitsev et al., 2002).
Fluorine-18 Labeling of Proteins
Another application in the domain of nuclear medicine involves the preparation of fluorine-18-labeled reagents, including this compound derivatives, for covalent attachment to proteins. This process is essential for diagnostic purposes and research in medicine (Kilbourn et al., 1987).
Electrophoric Derivatizing Reagent
This compound is converted into other compounds for use as electrophoric derivatizing reagents in gas chromatography electron capture mass spectrometry (GC-EC-MS). This application is crucial in analytical chemistry for the detection of various compounds (Murugaiah et al., 2006).
Corrosion Inhibition
In materials science, a derivative of this compound is studied as a green corrosion inhibitor for mild steel in acidic solutions. The effectiveness of this application is supported by both experimental and computational methods (Bhaskaran et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Fluoro-3-methylbenzyl bromide is a chemical compound with the empirical formula C8H8BrF . It is primarily used as a building block in organic synthesis . The specific targets of this compound can vary depending on the context of its use, but it is often involved in reactions with nucleophilic agents due to the presence of the bromine atom .
Mode of Action
The bromine atom in this compound is a good leaving group, making this compound a suitable electrophile for nucleophilic substitution reactions . When it encounters a nucleophile, the bromine atom can be replaced, leading to the formation of a new bond .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-3-methylbenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is a good leaving group, allowing it to react with nucleophiles such as thiols, amines, and hydroxyl groups in proteins and enzymes. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns. These modifications can alter cellular responses to external stimuli and affect overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity at the benzylic position. The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reaction can occur through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile and the reaction conditions. The presence of the fluorine atom in the benzyl ring can also influence the reactivity and stability of the intermediate species formed during the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term exposure to these conditions can lead to the formation of degradation products, which may have different biochemical properties and effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular metabolism, and oxidative stress. These effects can lead to tissue damage and impaired physiological function in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, resulting in the modification of biomolecules and changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and overall biochemical activity .
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the cytoplasm, nucleus, and mitochondria. Its subcellular localization can be influenced by targeting signals and post-translational modifications. The compound’s activity and function can vary depending on its localization, affecting processes such as gene expression, energy production, and cellular signaling .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGOSDHWXCOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380790 | |
| Record name | 4-Fluoro-3-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261951-70-6 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261951-70-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)
